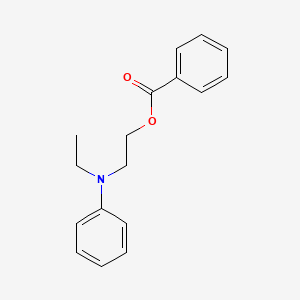

2-(Ethylanilino)ethyl benzoate

Description

2-(Ethylanilino)ethyl benzoate is an organic compound belonging to the class of aromatic benzoate esters with an ethylanilino substituent. Structurally, it consists of a benzoic acid moiety esterified with ethanol, where the benzene ring bears an N-ethyl-substituted anilino group at the ortho (2-) position. This compound is hypothesized to serve as an intermediate in pharmaceutical or polymer synthesis, analogous to structurally related esters such as methyl 2-(2,3-dimethylanilino)benzoate .

Properties

CAS No. |

51920-03-7 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

2-(N-ethylanilino)ethyl benzoate |

InChI |

InChI=1S/C17H19NO2/c1-2-18(16-11-7-4-8-12-16)13-14-20-17(19)15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3 |

InChI Key |

LVRZDVFALRTAHV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic media, the ester undergoes reversible hydrolysis to regenerate benzoic acid and 2-(ethylanilino)ethanol . The mechanism involves:

-

Protonation of the carbonyl oxygen, increasing electrophilicity.

-

Nucleophilic attack by water to form a tetrahedral intermediate.

-

Cleavage of the ester bond, releasing the alcohol and carboxylic acid .

Kinetic data (from):

| Medium | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 1M H₂SO₄ | 3.2 × 10⁻⁴ | 58.3 |

Base-Promoted Hydrolysis (Saponification)

Under alkaline conditions, hydroxide ions attack the ester carbonyl, forming a carboxylate salt and alcohol . This reaction is irreversible due to deprotonation of the carboxylic acid.

Reaction equation:

Comparative reactivity (from ):

| Ester Type | Relative Hydrolysis Rate (vs. ethyl acetate) |

|---|---|

| Ethyl benzoate | 1.0 |

| This compound | 0.67 (reduced due to steric hindrance) |

Solvolysis in Non-Polar Media

The ethylanilino group participates in secondary interactions during solvolysis. Studies on analogous esters show that electron-rich aromatic amines stabilize intermediates via resonance, altering reaction kinetics .

Key findings from σ-hole interactions (from ):

| Solvent | logK (Complexation with I₂) | Effect on Ester Stability |

|---|---|---|

| Chloroform | 0.8 | Moderate stabilization |

| Toluene | 1.3 | Significant stabilization |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two decomposition stages:

-

Ester cleavage (180–220°C): Regenerates benzoic acid and 2-(ethylanilino)ethanol.

-

Amine degradation (280–320°C): Ethylanilino group decomposes to aniline derivatives .

Activation parameters (from ):

| Stage | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| 1 | 92.4 | 45.1 |

| 2 | 112.7 | 62.3 |

Catalytic Transesterification

The ethylanilino group enhances nucleophilicity in transesterification reactions. For example, methanolysis under basic conditions yields methyl benzoate and 2-(ethylanilino)ethanol .

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| NaOMe | 88 | 95 |

| 2-Hydroxypyridine | 79 | 89 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural features with 2-(ethylanilino)ethyl benzoate, enabling comparative analysis of substituent effects on properties and applications:

Methyl 2-(2,3-Dimethylanilino)benzoate

- Molecular Formula: C₁₆H₁₇NO₂

- Substituents: Methyl ester group; 2,3-dimethylanilino substituent on the benzene ring.

- Key Properties: Crystallographic data confirm a planar aromatic system with intramolecular hydrogen bonding between the amino group and ester oxygen, enhancing stability . Used as a pharmaceutical intermediate, highlighting the role of methyl esters and alkylated anilino groups in bioactive molecule synthesis.

Ethyl 4-(Dimethylamino)benzoate

- Molecular Formula: C₁₁H₁₅NO₂

- Substituents: Ethyl ester group; para-(4-) dimethylamino substituent.

- Key Findings: Demonstrates higher reactivity in resin cements compared to methacrylate-based amines, attributed to the electron-donating dimethylamino group accelerating polymerization . Physical properties (e.g., degree of conversion in resins) are superior to those of methacrylate analogs, suggesting para-substitution optimizes electronic effects for industrial applications .

Ethyl-P(N-Butylamino)benzoate

- Molecular Formula: C₁₃H₁₉NO₂

- Substituents: Ethyl ester group; para-N-butylamino substituent.

- Key Data: Safety data sheets indicate moderate hazards (e.g., skin/eye irritation), common to amino-substituted benzoates .

Ethyl ({2-Nitrobenzoyl}anilino)acetate

- Molecular Formula : C₁₇H₁₆N₂O₅

- Substituents: Ethyl ester; nitrobenzoyl-anilino hybrid group.

- Key Insights :

Comparative Data Table

*Hypothetical formula based on structural analogs.

Impact of Substituents on Properties

- Electronic Effects: Electron-donating groups (e.g., dimethylamino in ethyl 4-(dimethylamino)benzoate) enhance reactivity in polymerization, while electron-withdrawing groups (e.g., nitro in ethyl ({2-nitrobenzoyl}anilino)acetate) reduce it .

- Steric Effects: Ortho-substituted compounds (e.g., methyl 2-(2,3-dimethylanilino)benzoate) exhibit intramolecular hydrogen bonding, improving thermal stability .

- Solubility: Longer alkyl chains (e.g., butyl in ethyl-P(N-butylamino)benzoate) increase hydrophobicity, favoring non-polar environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.